

Application Notes and Protocols: NMR Spectroscopy of *cis*-Dichlorobis(triethylphosphine)platinum(II)

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Compound of Interest

cis-
Compound Name: *Dichlorobis(triethylphosphine)platinum(II)*
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Introduction

***cis*-Dichlorobis(triethylphosphine)platinum(II)**, with the chemical formula $\text{cis-[PtCl}_2(\text{PEt}_3)_2]$, is a square planar platinum(II) complex that serves as a significant precursor in the synthesis of various organometallic and coordination compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this and related platinum complexes, providing detailed information about the molecular structure, ligand coordination, and purity. This document provides a comprehensive guide to the multinuclear NMR analysis of ***cis*-Dichlorobis(triethylphosphine)platinum(II)**, including detailed data presentation, experimental protocols, and a visual representation of the key NMR interactions.

Data Presentation: NMR Spectral Parameters

The following tables summarize the expected quantitative NMR data for ***cis*-Dichlorobis(triethylphosphine)platinum(II)**. It is important to note that specific chemical shifts and coupling constants can be influenced by the solvent, concentration, and temperature. The data presented here are representative values.

¹H NMR Data

Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz
Methylene (-CH ₂ -)	~ 1.9 - 2.1	Multiplet	³ J(P-H) ≈ 8-10 Hz, ² J(Pt-H) ≈ 25-35 Hz
Methyl (-CH ₃)	~ 1.1 - 1.3	Multiplet	³ J(H-H) ≈ 7-8 Hz

³¹P NMR Data

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz
³¹ P	~ 10 - 15	Singlet with ¹⁹⁵ Pt satellites	¹ J(¹⁹⁵ Pt- ¹³¹ P) ≈ 3500 - 3700

Note: The ³¹P NMR spectrum will appear as a single resonance due to the chemical equivalence of the two phosphorus atoms. This central peak will be flanked by satellite peaks arising from coupling to the ³³80% naturally abundant ¹⁹⁵Pt isotope.

¹⁹⁵Pt NMR Data

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz
¹⁹⁵ Pt	~ -4700 to -4800	Triplet	¹ J(¹⁹⁵ Pt- ¹³¹ P) ≈ 3500 - 3700

Note: The ¹⁹⁵Pt chemical shift is highly sensitive to the ligand environment. The triplet multiplicity arises from the coupling of the platinum nucleus to two equivalent phosphorus nuclei.

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality NMR spectra of **cis-Dichlorobis(triethylphosphine)platinum(II)**.

Sample Preparation

- **Solvent Selection:** Chloroform-d (CDCl_3) or dichloromethane-d₂ (CD_2Cl_2) are common solvents for this complex. Ensure the solvent is of high purity and free from moisture.
- **Concentration:** Prepare a solution with a concentration of approximately 10-20 mg of the complex in 0.5-0.7 mL of the deuterated solvent.
- **Sample Filtration (Optional):** If the solution contains any particulate matter, filter it through a small plug of glass wool directly into the NMR tube to ensure a homogeneous sample and improve spectral resolution.
- **NMR Tube:** Use a clean, dry, high-quality 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

General Parameters:

- **Spectrometer:** A multinuclear NMR spectrometer with a field strength of at least 300 MHz is recommended.
- **Temperature:** All spectra should be acquired at a constant temperature, typically 298 K (25 °C).

¹H NMR Acquisition:

- **Pulse Sequence:** Standard single-pulse sequence.
- **Spectral Width:** 10-12 ppm.
- **Number of Scans:** 16-64 scans, depending on the concentration.
- **Relaxation Delay:** 1-2 seconds.

³¹P{¹H} NMR Acquisition (Proton Decoupled):

- **Pulse Sequence:** Standard single-pulse sequence with proton decoupling.
- **Spectral Width:** 100-150 ppm, centered around the expected chemical shift.

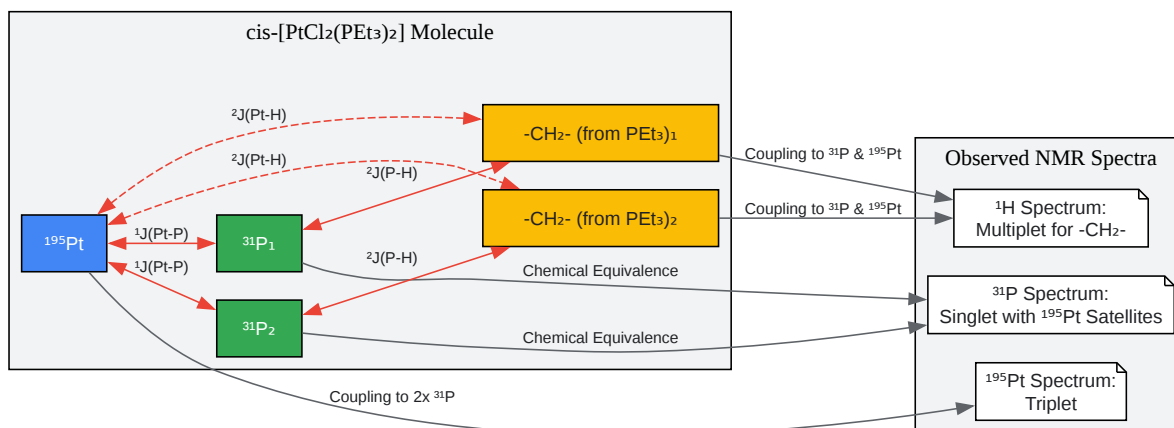
- Number of Scans: 64-256 scans.
- Relaxation Delay: 2-5 seconds.
- Referencing: Use an external standard of 85% H_3PO_4 .

^{195}Pt NMR Acquisition:

- Pulse Sequence: Standard single-pulse sequence. Due to the low gyromagnetic ratio and potential for broad lines, optimization of pulse width and acquisition time is crucial.
- Spectral Width: A wide spectral width (e.g., 500-1000 ppm) may be necessary initially to locate the signal.
- Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- Referencing: Use an external standard, such as K_2PtCl_6 in D_2O .[\[1\]](#)

Mandatory Visualization

The following diagram illustrates the key NMR interactions and the resulting spectral patterns for **cis-Dichlorobis(triethylphosphine)platinum(II)**.



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Caption: Key NMR J-coupling interactions in $\text{cis-[PtCl}_2(\text{PEt}_3)_2]$.

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References

- 1. (^{195}Pt) Platinum NMR [chem.ch.huji.ac.il]
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